molecular formula C12H16ClNO B2588160 2-chloro-N-[1-(4-methylphenyl)propyl]acetamide CAS No. 857041-82-8

2-chloro-N-[1-(4-methylphenyl)propyl]acetamide

Cat. No. B2588160
CAS RN: 857041-82-8
M. Wt: 225.72
InChI Key: HFIHDKIZXHPSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[1-(4-methylphenyl)propyl]acetamide” is a chemical compound with the molecular formula C12H16ClNO . It has a molecular weight of 225.71 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[1-(4-methylphenyl)propyl]acetamide” consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

“2-chloro-N-[1-(4-methylphenyl)propyl]acetamide” has a predicted melting point of 134.46°C and a boiling point of approximately 388.1°C at 760 mmHg . The predicted density is approximately 1.1 g/mL, and the refractive index is n20D 1.52 . The pKa value is predicted to be 13.5 .

Scientific Research Applications

Degradation Pathways and Environmental Impacts

A study focusing on the degradation of acetaminophen (a compound structurally related to 2-chloro-N-[1-(4-methylphenyl)propyl]acetamide) by advanced oxidation processes highlighted the generation of various by-products, their biotoxicity, and proposed degradation pathways. This research could be relevant when considering the environmental fate and potential remediation strategies for similar compounds (Qutob et al., 2022).

Adsorptive Elimination from Water

Another study reviewed progress on the adsorption of acetaminophen from water, presenting findings on adsorption mechanisms and efficiency, which could be applicable to the removal of related compounds from water sources. The research emphasized the importance of understanding interactions such as π-π interactions and hydrogen bonding in the adsorption process (Igwegbe et al., 2021).

Biochemical and Hematological Effects

Research on the biochemical, hematological, and histological modulations induced by acetamide and its derivatives, including discussions on toxicity, provides a foundation for understanding the biological interactions and potential impacts of related compounds on human health and the environment (Kennedy, 2001).

Environmental Fate and Removal Strategies

The review on the environmental fate processes and biochemical transformations of chiral emerging organic pollutants, including discussions on analytical methods for detecting and distinguishing stereoisomers, outlines the complexity of environmental interactions and the importance of targeted removal strategies for specific pollutants (Wong, 2006).

Potential Clinical Applications of Related Compounds

A comprehensive review of chlorpheniramine, a drug with potential antiviral properties against SARS-CoV-2, showcases the versatility of compounds with similar chemical structures or functional groups in offering new clinical applications beyond their traditional uses (Rizvi et al., 2022).

properties

IUPAC Name

2-chloro-N-[1-(4-methylphenyl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-11(14-12(15)8-13)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIHDKIZXHPSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(4-methylphenyl)propyl]acetamide

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